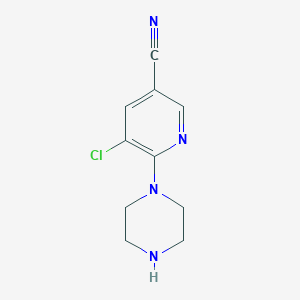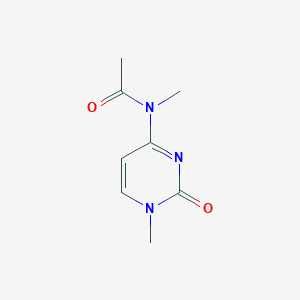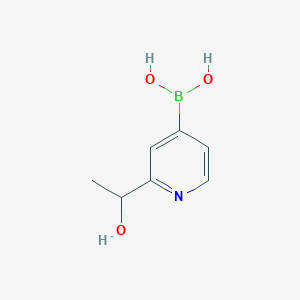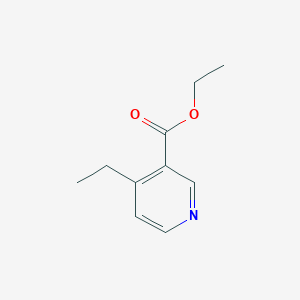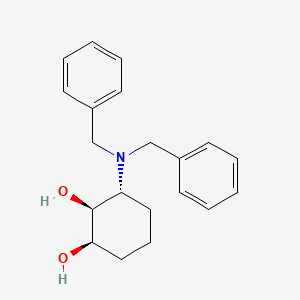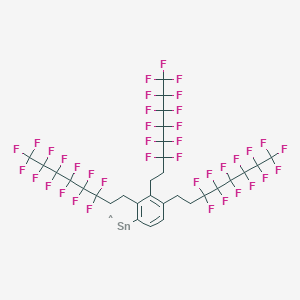
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is an organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a phenyl tin core. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin typically involves the reaction of phenyl tin chloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the fluorinated reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin.
化学反应分析
Types of Reactions
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin undergoes various chemical reactions, including:
Substitution Reactions: The phenyl tin core can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include lower oxidation state tin compounds.
科学研究应用
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and chemically resistant properties.
作用机制
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin involves its interaction with molecular targets through its organotin core. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The fluorinated groups enhance its ability to penetrate biological membranes, increasing its efficacy in biological applications. The pathways involved may include disruption of cellular processes and induction of oxidative stress.
相似化合物的比较
Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)methacrylate
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonic acid
Uniqueness
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is unique due to its organotin core, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. Its high fluorine content provides exceptional hydrophobicity and chemical stability, making it valuable in various applications.
属性
分子式 |
C30H14F39Sn |
|---|---|
分子量 |
1234.1 g/mol |
InChI |
InChI=1S/C30H14F39.Sn/c31-13(32,16(37,38)19(43,44)22(49,50)25(55,56)28(61,62)63)7-4-10-2-1-3-11(5-8-14(33,34)17(39,40)20(45,46)23(51,52)26(57,58)29(64,65)66)12(10)6-9-15(35,36)18(41,42)21(47,48)24(53,54)27(59,60)30(67,68)69;/h1-2H,4-9H2; |
InChI 键 |
CRDYKUQBKPHFNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


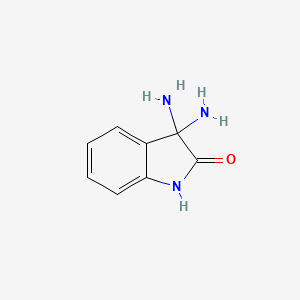

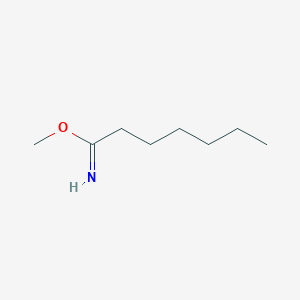
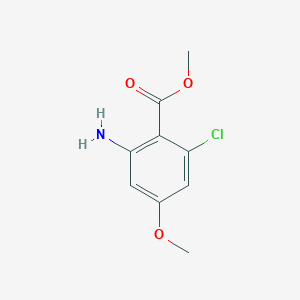
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)

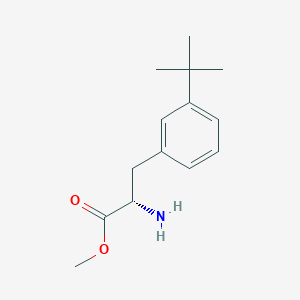

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
